Regioisomeric Pharmacophore Geometry: Meta-COOH (CAS 862827-52-9) vs. Para-COOH (BML-260, CAS 101439-76-3) in Kinase-Phosphatase Target Space
The target compound differs from BML‑260 solely in the position of the carboxylic acid on the N3‑phenyl ring (meta vs. para). BML‑260 inhibits the dual‑specificity phosphatase JSP‑1 with an IC₅₀ of 18 µM and is soluble in DMSO at 25 mg/mL . The meta‑carboxy regioisomer presents the acid hydrogen‑bond donor/acceptor at a different distance and angle from the rhodanine core, creating a distinct pharmacophore geometry. In the broader rhodanine literature, substitution at the N3‑phenyl meta position has been shown to yield potent Bcl‑2 inhibitors with Kᵢ values in the sub‑micromolar range, whereas para‑substituted analogs in the same series display altered selectivity profiles across Bcl‑2 family members [1]. No direct head‑to‑head JSP‑1 assay comparing the two regioisomers has been published.
| Evidence Dimension | JSP-1 inhibitory activity and DMSO solubility |
|---|---|
| Target Compound Data | JSP-1 IC₅₀: not reported; DMSO solubility: not reported |
| Comparator Or Baseline | BML-260 (4-COOH regioisomer): JSP-1 IC₅₀ = 18 µM; DMSO solubility = 25 mg/mL |
| Quantified Difference | No direct quantitative comparison available; positional isomerism creates a distinct pharmacophore geometry |
| Conditions | JSP-1 inhibition: recombinant enzyme assay (BML-260 data from Enzo Life Sciences) |
Why This Matters
For SAR campaigns, the meta/para regioisomeric pair provides a clean matched molecular pair to probe the spatial tolerance of the carboxylate recognition site in phosphatase or Bcl‑2 targets.
- [1] Fu H, et al. Design, synthesis and biological evaluation of 3‑aryl‑rhodanine benzoic acids as anti‑apoptotic protein Bcl‑2 inhibitors. Bioorg Med Chem Lett. 2015;25(22):5265‑5269. doi:10.1016/j.bmcl.2015.09.051 View Source
